![molecular formula C5H11Cl2NO B2390937 [(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride CAS No. 2287236-66-0](/img/structure/B2390937.png)

[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

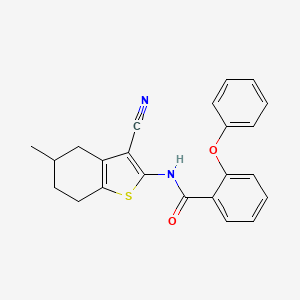

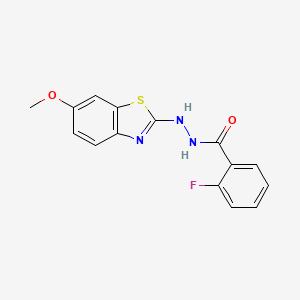

The compound “[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been reported in the literature . The review includes synthetic strategies used for ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . It also includes functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of “[(2S,4S)-4-Fluoropyrrolidin-2-yl]methanol hydrochloride” with a molecular weight of 155.6 . The linear formula is C5H11ClFNO .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are similar to those of “[(2S,4S)-4-Fluoropyrrolidin-2-yl]methanol hydrochloride”. It is a solid at room temperature and should be stored in a dry and cool place .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

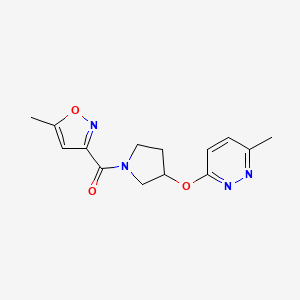

[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride is a chemical of interest in synthetic chemistry, particularly in the synthesis of pyrrolidine derivatives. For example, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol leads to the formation of 5-methoxylated 3-pyrrolin-2-ones, demonstrating the potential of chloropyrrolidin-2-yl compounds in generating valuable intermediates for agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, studies on hydrochloride crystals based on related structures have contributed to understanding the relationship between structural and magnetic properties in crystalline materials, highlighting the broader relevance of chloropyrrolidinyl compounds in materials science (Yong et al., 2013).

Biocatalysis and Green Chemistry

Biocatalytic processes using chloropyrrolidin-2-yl compounds have shown promise in sustainable chemistry. For instance, whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system has been developed, offering a green, economic, and efficient synthesis method. This process benefits from in situ substrate/product accumulation in the organic phase, improving substrate tolerance and reducing product inhibition and toxicity, while achieving high yields and enantiomeric excess in significantly reduced reaction times (Chen et al., 2021).

Chiral Intermediates for Pharmaceutical Synthesis

Chloropyrrolidin-2-yl compounds also serve as chiral intermediates in the synthesis of pharmaceuticals. The production of a key chiral intermediate of Betahistine, an anti-allergic drug, using a newly isolated Kluyveromyces sp. in an aqueous two-phase system is a notable example. This process demonstrates the capability of microbial cells to catalyze the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to its corresponding alcohol with high enantioselectivity and yield, improving the substrate tolerance and biocompatibility of microbial cells in the process (Ni et al., 2012).

Propiedades

IUPAC Name |

[(2S,4S)-4-chloropyrrolidin-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCABKLLVIZSQX-FHAQVOQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(1S,2R)-2-Hydroxycyclohexyl]methyl]-N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2390859.png)

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2390864.png)

![(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2390867.png)

![3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2390868.png)

![3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2390871.png)

![(Z)-1-methyl-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2390875.png)